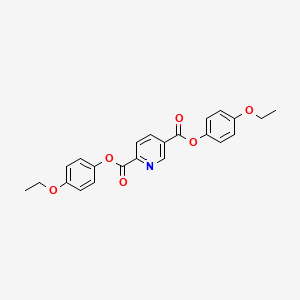
Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2,5-dicarboxylate complexes are a class of compounds that have been studied for their potential applications in various fields . They often form part of larger molecular structures, contributing to their unique properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of pyridine-2,5-dicarboxylic acid with other compounds under specific conditions . The exact method would depend on the desired end product and its intended use.Molecular Structure Analysis
The molecular structure of these compounds can be quite complex, often involving coordination with metal ions . The exact structure would depend on the specific compound and the conditions under which it was synthesized.Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite varied, depending on the specific compound and the reaction conditions . In some cases, these compounds can undergo reactions that result in significant changes to their molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite varied, depending on their specific structure . This can include properties such as their solubility, stability, and reactivity.Applications De Recherche Scientifique
High-Performance Polymers
Researchers synthesized a series of pyridine-containing aromatic diamine monomers and polyimides to study their structure-property relationships. These polymers, due to their pyridine and biphenyl units, exhibited notable thermal, mechanical, and optical properties, making them suitable for applications requiring high transparency and performance under extreme conditions (Guan et al., 2015).
Conducting Polymers
A study explored the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including those with ethoxy substituents, to create conducting polymers. These polymers exhibited low oxidation potentials and high stability, suggesting potential for electronic applications (Sotzing et al., 1996).
Ligand Synthesis and Molecular Structure
Research on heterocyclic ligands including bis-phenol-pyridine derivatives has been conducted, focusing on their molecular structures and potential applications in coordination chemistry and catalysis (Silva et al., 1997).
Electroluminescent Devices
A novel multifunctional boron-containing compound integrating pyridine units showed promising applications in fabricating efficient single-layer electroluminescent devices, highlighting the role of such organic materials in advancing optoelectronic technologies (Zhang et al., 2006).
Oxidizing Agents
Bis(p-methoxyphenyl) telluroxide, although structurally distinct, serves as a mild and selective oxidizing agent. This suggests that bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate could potentially be explored for similar oxidative applications in synthetic chemistry (Barton et al., 1979).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c1-3-27-17-6-10-19(11-7-17)29-22(25)16-5-14-21(24-15-16)23(26)30-20-12-8-18(9-13-20)28-4-2/h5-15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJLLQUPTHLSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

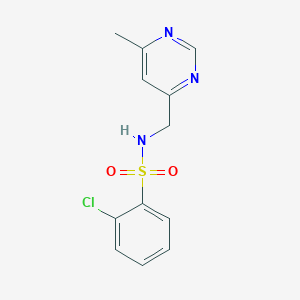
![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)
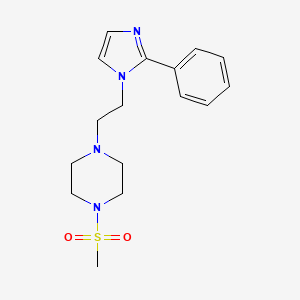
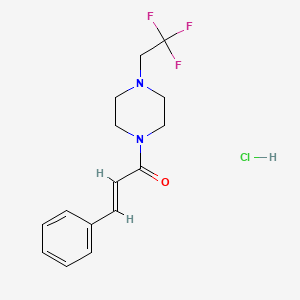
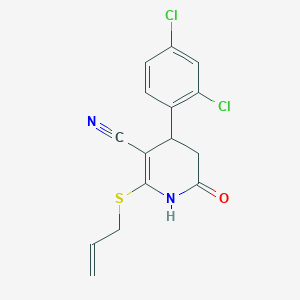
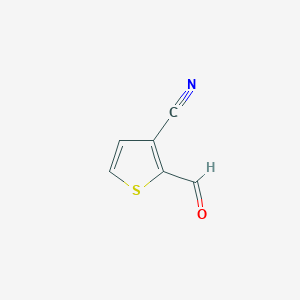
![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)
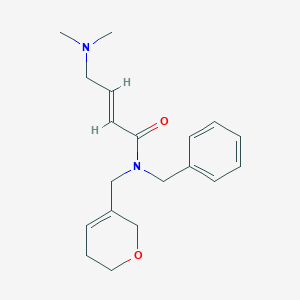
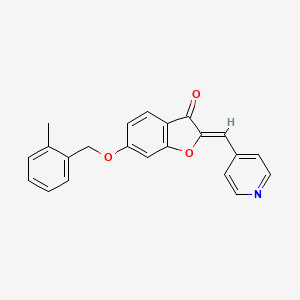
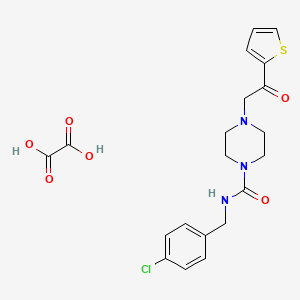
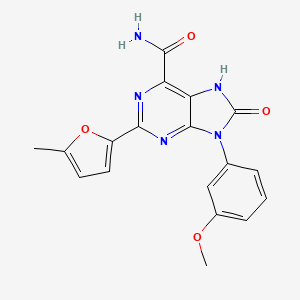
![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)
![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)